molecular formula C12H25N3O2 B5484861 (2Z)-2-hydroxyimino-N-[3-[methyl(4-methylpentyl)amino]propyl]acetamide

(2Z)-2-hydroxyimino-N-[3-[methyl(4-methylpentyl)amino]propyl]acetamide

Cat. No.: B5484861
M. Wt: 243.35 g/mol
InChI Key: SWUUJKQPUILMTP-UVTDQMKNSA-N
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Description

(2Z)-2-hydroxyimino-N-[3-[methyl(4-methylpentyl)amino]propyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyimino group and a substituted acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-hydroxyimino-N-[3-[methyl(4-methylpentyl)amino]propyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydroxyimino group and the subsequent attachment of the substituted acetamide moiety. Common reagents used in these reactions include hydroxylamine hydrochloride, acetic anhydride, and various amines. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to efficient and scalable production. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-hydroxyimino-N-[3-[methyl(4-methylpentyl)amino]propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, amine derivatives, and various substituted acetamides

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound may be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions can be exploited in biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly as an antimicrobial or anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-hydroxyimino-N-[3-[methyl(4-methylpentyl)amino]propyl]acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Steviol Glycoside: A natural compound with a glycoside structure.

Uniqueness

(2Z)-2-hydroxyimino-N-[3-[methyl(4-methylpentyl)amino]propyl]acetamide is unique due to its combination of a hydroxyimino group and a substituted acetamide moiety. This structure allows for diverse chemical reactivity and potential applications in various fields. Unlike benzylamine and steviol glycoside, this compound has specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

(2Z)-2-hydroxyimino-N-[3-[methyl(4-methylpentyl)amino]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-11(2)6-4-8-15(3)9-5-7-13-12(16)10-14-17/h10-11,17H,4-9H2,1-3H3,(H,13,16)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUUJKQPUILMTP-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCN(C)CCCNC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCN(C)CCCNC(=O)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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